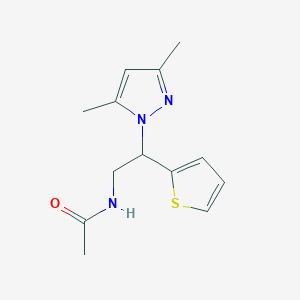![molecular formula C23H18ClN3O5 B2832949 4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 685135-55-1](/img/structure/B2832949.png)
4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound featuring a quinoline core with a dioxolo ring, a pyrazole ring, and a butanoic acid moiety
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure with ccg-24090, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share structural similarities with ccg-24090, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit DNA synthesis in certain cancer cells .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of cell growth or the induction of apoptosis .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling, which allows for the separation of the drug-, carrier-, and pharmacological system-specific parameters, has been widely used to improve understanding of the in vivo behavior of complex delivery systems and help their development .
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level, including the inhibition of cell growth, the induction of apoptosis, and the modulation of various cellular signaling pathways .
Action Environment
Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability, bioavailability, and overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multiple steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through a series of cyclization reactions starting from appropriate aniline derivatives. For instance, 6-chloro-1,3-dioxolo[4,5-g]quinoline-7-carboxaldehyde can be synthesized from 2-chloro-6,7-methylenedioxy-3-quinolinecarboxaldehyde .
-
Pyrazole Ring Formation: : The pyrazole ring can be formed by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions .
-
Coupling Reactions: : The final step involves coupling the quinoline and pyrazole intermediates with a butanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide .
-
Reduction: : Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .
-
Substitution: : The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several scientific research applications:
-
Medicinal Chemistry: : This compound can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to its unique structural features .
-
Organic Synthesis: : It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals .
-
Material Science: : The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: A precursor in the synthesis of the target compound.
2-Chloro-6,7-methylenedioxy-3-quinolinecarboxaldehyde: Another related quinoline derivative.
Uniqueness
4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is unique due to its combination of a quinoline core, a pyrazole ring, and a butanoic acid moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5/c24-23-15(8-14-9-19-20(32-12-31-19)11-16(14)25-23)18-10-17(13-4-2-1-3-5-13)26-27(18)21(28)6-7-22(29)30/h1-5,8-9,11,18H,6-7,10,12H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQHSJQGDGHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
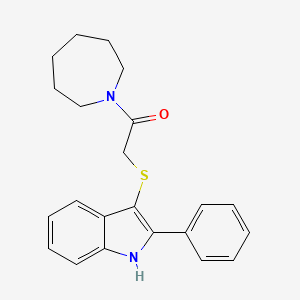
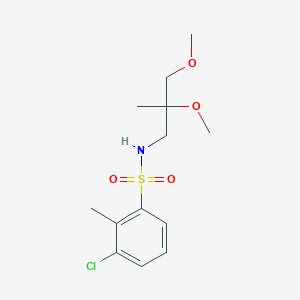
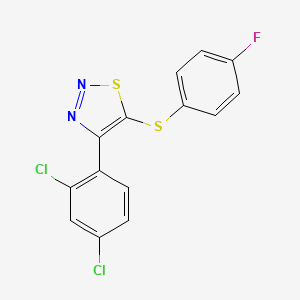
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2832871.png)
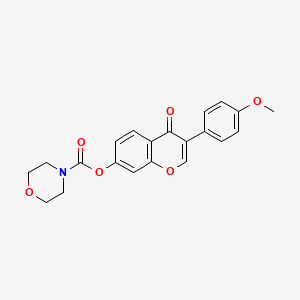
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2832874.png)
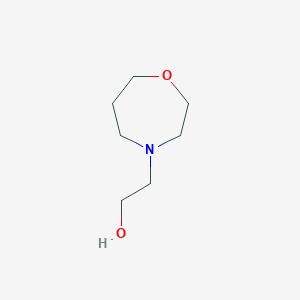
![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2832876.png)
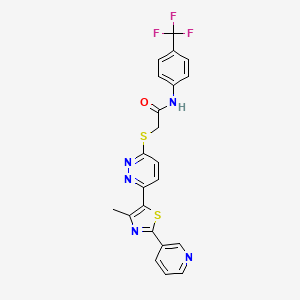
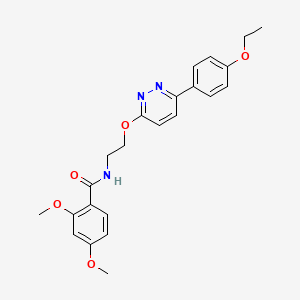
![2-(4-Methoxyphenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2832880.png)
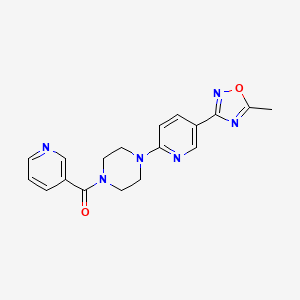
![1-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1, 2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2832887.png)
